molecular formula C8H10N2O3 B12915873 3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione CAS No. 21004-28-4

3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12915873
CAS No.: 21004-28-4
M. Wt: 182.18 g/mol
InChI Key: QFGGQTWWXKIIEA-UHFFFAOYSA-N
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Description

3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione is a chemical scaffold of significant interest in medicinal and organic chemistry, particularly for the development of novel therapeutic agents. The furo[2,3-d]pyrimidine structural motif is a recognized analog of purines and is known to exhibit a diverse range of biological activities, positioning it as a valuable template in drug discovery research . Recent studies have highlighted derivatives of this heterocyclic system as potential multi-targeting inhibitors for key SARS-CoV-2 viral proteases, including the main protease (MPro) and papain-like protease (PLPro), as identified through molecular docking studies . Furthermore, this class of compounds has been investigated for its diastereoselective synthesis via one-pot multi-component reactions, underscoring its utility in creating structurally diverse libraries for screening . Beyond antiviral applications, the furo[2,3-d]pyrimidine core is a key structural feature in compounds reported to act as inhibitors of various kinases, such as epidermal growth factor receptor (EGFR), glycogen synthase kinase-3 beta (GSK-3β), and aurora kinase A (AK-A), which are relevant in oncology research . The efficient, one-pot synthetic protocols developed for related structures facilitate the exploration of this chemotype, making it an accessible compound for hit-to-lead optimization campaigns . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

21004-28-4

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

3,6-dimethyl-5,6-dihydro-1H-furo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H10N2O3/c1-4-3-5-6(13-4)9-8(12)10(2)7(5)11/h4H,3H2,1-2H3,(H,9,12)

InChI Key

QFGGQTWWXKIIEA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)NC(=O)N(C2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through a one-pot condensation reaction involving 2-amino furans and pyrroles. This method provides a mild and efficient route to access the desired heterocyclic scaffold . The reaction typically involves the use of a suitable catalyst and solvent under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted furo[2,3-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Antiviral and Antibacterial Activity

Research indicates that compounds similar to 3,6-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit promising antiviral and antibacterial properties. For instance, fused pyrimidines have been synthesized that show potent activity against various pathogens. These compounds are often evaluated for their ability to inhibit viral replication or bacterial growth through mechanisms such as interference with nucleic acid synthesis or protein function .

Cancer Research

The compound's structural characteristics position it as a potential candidate for cancer therapeutics. Studies on related heterocyclic amines have shown that they can interact with DNA and potentially inhibit tumor growth. The exploration of DNA adduct formation by similar compounds suggests a pathway for developing targeted cancer treatments .

Neuroprotective Effects

Emerging research has suggested that derivatives of this compound might possess neuroprotective effects. Compounds in this class have been investigated for their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation .

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices that can enhance thermal stability and mechanical properties. Research is ongoing to explore its use in creating biodegradable plastics and other environmentally friendly materials .

Photovoltaic Applications

The compound's electronic properties make it a candidate for use in organic photovoltaic cells. Studies have indicated that incorporating such compounds into photovoltaic systems can improve energy conversion efficiency due to their ability to facilitate charge transport .

Case Study 1: Antiviral Properties

A study conducted on a series of fused pyrimidines demonstrated significant antiviral activity against influenza viruses. The mechanism was attributed to the inhibition of viral RNA polymerase, showcasing the potential of similar compounds like this compound in therapeutic applications against viral infections.

Case Study 2: Cancer Therapeutics

Research published in Cancer Research highlighted the potential of heterocyclic amines to form DNA adducts that could lead to apoptosis in cancer cells. The study indicated that derivatives of pyrimidine compounds could be designed to selectively target cancerous tissues while sparing healthy cells.

Case Study 3: Material Science Innovations

A recent project focused on developing new biodegradable polymers using derivatives of this compound showed promising results in enhancing mechanical properties while maintaining environmental sustainability. The polymers demonstrated improved degradation rates compared to conventional plastics.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares 3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione (referred to as the target compound ) with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Weight (g/mol) XLogP3 Key Features
This compound (Target) 3-Me, 6-Me 196.20 0.4 Compact structure; moderate lipophilicity
6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione 3-Me, 6-Et 196.20 0.4 Ethyl group increases steric bulk; similar lipophilicity to target
6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione 3-Ph, 6-Et 257.29 N/A Phenyl group enhances aromaticity and potential π-π interactions
3,5-Bis(4-chlorophenyl)-6,6-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione 3,5-(4-Cl-Ph), 6,6-diMe N/A N/A Chlorine atoms enable halogen bonding; high steric hindrance
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 21038-66-4) No furo ring; pyrido core 163.13 N/A Lower molecular weight; lacks furan oxygen, reducing polarity
6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 1708428-07-2) 1,3-diMe, 5-Cp, 6-NH2 245.27 N/A Amino and cyclopropyl groups enhance hydrogen bonding and conformational rigidity

Key Observations :

  • Substituent Effects : Ethyl or phenyl groups (e.g., ) increase steric bulk and alter electronic properties compared to methyl groups in the target compound.
  • Lipophilicity : The target compound’s XLogP3 (0.4) suggests moderate hydrophobicity, similar to its ethyl-substituted analog .
Electronic and Spectroscopic Properties
  • HOMO-LUMO Gaps : Pyrido[2,3-d]pyrimidine analogs (e.g., 6a–d in ) exhibit HOMO-LUMO gaps of 3.91–4.10 eV, critical for charge transfer in bioactive or electronic applications. The target compound’s gap is unreported but likely comparable due to structural similarity .
  • Spectroscopy : Methyl protons in pyrido[2,3-d]pyrimidines resonate near 3.5 ppm in $^1$H NMR (), consistent with the target compound’s methyl groups. Aromatic protons appear at 6.5–8.5 ppm, influenced by substituents .

Key Insights :

  • The target compound’s methyl groups may limit hydrogen bonding compared to fluorinated or hydroxy-substituted analogs, reducing affinity for biological targets .
  • Thieno[2,3-d]pyrimidines demonstrate that heteroatom substitution (S vs. O) significantly impacts antimicrobial activity .

Biological Activity

3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C8H10N2O3
  • Molecular Weight : 182.1766 g/mol
  • CAS Number : 21004-28-4
  • Density : 1.37 g/cm³

Synthesis

The compound can be synthesized through various methods, including one-pot three-component reactions that yield furo[2,3-d]pyrimidine derivatives. These methods are noted for their efficiency and environmental friendliness, often utilizing readily available reagents and conditions that minimize waste .

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds within the furo[2,3-d]pyrimidine class. For instance:

  • Mechanism of Action : The compound has been shown to inhibit key enzymes involved in tumor growth and proliferation. It acts as an inhibitor of epidermal growth factor receptor (EGFR) and other kinases such as glycogen synthase kinase-3 beta (GSK-3β) and receptor-interacting serine/threonine-protein kinase 1 (RIPK-1) .
  • Case Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer and non-small cell lung cancer cells. The observed IC50 values ranged from 27.6 μM to 43 μM for different derivatives .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Spectrum : Research indicates that derivatives of furo[2,3-d]pyrimidines exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Research Findings : In a study assessing the antimicrobial efficacy of synthesized derivatives, several compounds demonstrated notable inhibition zones against pathogenic bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Modifications on the furo[2,3-d]pyrimidine core significantly influence its biological properties. For instance, the introduction of electron-withdrawing groups has been associated with enhanced cytotoxicity against cancer cells .
Compound StructureIC50 (μM)Activity Type
Compound A27.6Antitumor
Compound B43Antimicrobial

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets:

  • Binding Affinities : The binding energies for interactions with key proteins involved in cancer progression ranged from -7.2 to -8.5 kcal/mol, indicating strong interactions that could be exploited for drug development .

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